molecular formula C20H14N4O3S3 B255841 2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-cyano-2-thienyl)acetamide

2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-cyano-2-thienyl)acetamide

Número de catálogo B255841
Peso molecular: 454.6 g/mol
Clave InChI: OWDHEFBPNXPGRA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-cyano-2-thienyl)acetamide, commonly known as TAK-659, is a novel and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B-cell receptor (BCR) and plays an important role in the development and survival of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies.

Mecanismo De Acción

While the mechanism of action of TAK-659 is well understood, further studies are needed to elucidate the downstream signaling pathways affected by BTK inhibition and to identify potential biomarkers of response.
4. Resistance mechanisms: Resistance to BTK inhibitors such as ibrutinib has been observed in some patients. Further studies are needed to identify potential resistance mechanisms and develop strategies to overcome them.
In conclusion, TAK-659 is a promising new BTK inhibitor with potential applications in the treatment of B-cell malignancies. Further research is needed to fully understand its mechanism of action, optimize combination regimens, and identify potential resistance mechanisms.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

TAK-659 is a valuable tool for studying the role of BTK in B-cell signaling pathways and the development of B-cell malignancies. Its high selectivity and potency make it an ideal candidate for in vitro and in vivo studies. However, its irreversible binding to BTK may limit its use in some experiments where reversibility is desired.

Direcciones Futuras

There are several potential future directions for the research and development of TAK-659. These include:
1. Clinical trials: TAK-659 is currently being evaluated in clinical trials for the treatment of CLL and MCL. Further studies are needed to determine its efficacy and safety in these and other B-cell malignancies.
2. Combination therapy: TAK-659 has shown synergistic effects when combined with other drugs such as venetoclax, ibrutinib, and lenalidomide. Further studies are needed to optimize combination regimens and determine their efficacy in clinical settings.
3.

Métodos De Síntesis

The synthesis of TAK-659 involves the reaction of 3-allyl-5-(2-furyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one with 3-cyano-2-thiophenecarboxylic acid chloride in the presence of a base, followed by the reaction with N-(2-mercaptoethyl)acetamide. The final product is obtained after purification by column chromatography and recrystallization.

Aplicaciones Científicas De Investigación

TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also been studied in combination with other drugs such as venetoclax, ibrutinib, and lenalidomide for the treatment of CLL and MCL.

Propiedades

Nombre del producto

2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-cyano-2-thienyl)acetamide

Fórmula molecular

C20H14N4O3S3

Peso molecular

454.6 g/mol

Nombre IUPAC

N-(3-cyanothiophen-2-yl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C20H14N4O3S3/c1-2-6-24-19(26)16-13(14-4-3-7-27-14)10-29-18(16)23-20(24)30-11-15(25)22-17-12(9-21)5-8-28-17/h2-5,7-8,10H,1,6,11H2,(H,22,25)

Clave InChI

OWDHEFBPNXPGRA-UHFFFAOYSA-N

SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=CS3)C#N)SC=C2C4=CC=CO4

SMILES canónico

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=CS3)C#N)SC=C2C4=CC=CO4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.